REACTION_CXSMILES
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[Li]C(CC)C.BrC1C=CC(F)=CN=1.C[Si](C)(C)C#CC(=O)C.C(=O)([O-])[O-].[K+].[K+].[F:29][C:30]1[CH:31]=[CH:32][C:33]([C:36]([OH:44])([C:38]#[C:39][Si](C)(C)C)[CH3:37])=[N:34][CH:35]=1>C(OCC)C.CO>[F:29][C:30]1[CH:31]=[CH:32][C:33]([C:36]([OH:44])([C:38]#[CH:39])[CH3:37])=[N:34][CH:35]=1 |f:3.4.5|
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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|
Quantity
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1.76 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)F
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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|
Quantity
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1.54 g
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Type
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reactant
|
Smiles
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C[Si](C#CC(C)=O)(C)C
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Name
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Quantity
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2.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
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Quantity
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2.2 g
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Type
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reactant
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Smiles
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FC=1C=CC(=NC1)C(C)(C#C[Si](C)(C)C)O
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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CO
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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This compound was prepared
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Type
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STIRRING
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Details
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The resulting solution was stirred for 2 h at −76° C
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Duration
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2 h
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Type
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CUSTOM
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Details
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The reaction was then quenched by the addition of 10 mL of NH4Cl (sat., aq.)
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with 3×20 mL of ethyl acetate
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Type
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WASH
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Details
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The resulting mixture was washed with 1×20 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The mixture was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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CUSTOM
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Details
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This resulted in 2.2 g (crude) of 2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol as brown oil
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Type
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STIRRING
|
Details
|
The resulting solution was stirred for 2 h at room temperature
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Duration
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2 h
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Type
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CONCENTRATION
|
Details
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was concentrated under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with 20 mL of water
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Type
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EXTRACTION
|
Details
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The resulting solution was extracted with 3×20 mL of ethyl acetate
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Type
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WASH
|
Details
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The resulting mixture was washed with 1×20 mL of brine
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Type
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FILTRATION
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Details
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The solids were filtered out
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Type
|
DRY_WITH_MATERIAL
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Details
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The resulting solution was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
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This resulted in 700 mg (46%) of 2-(5-fluoropyridin-2-yl)but-3-yn-2-ol as a light brown solid
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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FC=1C=CC(=NC1)C(C)(C#C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |